Topotecan-d6 Carboxylic Acid Sodium Salt
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Overview
Description
Topotecan-d6 Carboxylic Acid Sodium Salt is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of topotecan, a chemotherapeutic agent used in the treatment of various cancers, including ovarian, small cell lung, and cervical cancers . The molecular formula of this compound is C23H18D6N3NaO6, and it has a molecular weight of 467.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Topotecan-d6 Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Topotecan-d6 Carboxylic Acid Sodium Salt is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Topotecan-d6 Carboxylic Acid Sodium Salt exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. By stabilizing the cleavable complex formed between topoisomerase I and DNA, the compound prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand breaks and ultimately inhibiting DNA replication and transcription . This mechanism is particularly effective during the S-phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other topotecan derivatives and analogs, such as:
Topotecan: The parent compound used in chemotherapy.
Irinotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: The natural product from which topotecan and irinotecan are derived.
Uniqueness
Topotecan-d6 Carboxylic Acid Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .
Properties
IUPAC Name |
sodium;(2S)-2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1/i2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSEUWGSSBVQF-ZSZCRZDTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)[C@@](CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3NaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676167 |
Source
|
Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263470-27-4 |
Source
|
Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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